4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride

Catalog No.
S12826896
CAS No.
2705245-60-7
M.F
C16H24ClNO
M. Wt
281.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one ...

CAS Number

2705245-60-7

Product Name

4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride

IUPAC Name

4-methyl-1-phenyl-2-pyrrolidin-1-ylpentan-1-one;hydrochloride

Molecular Formula

C16H24ClNO

Molecular Weight

281.82 g/mol

InChI

InChI=1S/C16H23NO.ClH/c1-13(2)12-15(17-10-6-7-11-17)16(18)14-8-4-3-5-9-14;/h3-5,8-9,13,15H,6-7,10-12H2,1-2H3;1H

InChI Key

CGQAYJCRJGBWCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl

4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride, also known as α-pyrrolidinoisohexanophenone, is a synthetic compound belonging to the class of cathinones, which are structurally related to the natural stimulant khat. This compound features a phenyl ring and a pyrrolidine moiety, contributing to its stimulant properties. The molecular formula is C16H24ClNOC_{16}H_{24}ClNO with a molecular weight of approximately 281.82 g/mol . It is typically encountered in hydrochloride salt form, enhancing its solubility in water and making it suitable for various applications.

The chemical reactivity of 4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride primarily involves electrophilic aromatic substitution reactions due to the presence of the phenyl group. Additionally, the pyrrolidine nitrogen can participate in nucleophilic reactions. The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of its corresponding ketone and pyrrolidine derivatives.

As a member of the cathinone family, 4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride exhibits central nervous system stimulant effects. It acts primarily as a reuptake inhibitor for neurotransmitters such as dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to other stimulants and may contribute to its potential for abuse and dependence .

The synthesis of 4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride typically involves several steps:

  • Formation of the Ketone: The initial step often includes the condensation of 4-methylacetophenone with pyrrolidine in the presence of an acid catalyst.
  • Reduction: The resulting intermediate may undergo reduction using reagents like lithium aluminum hydride or sodium borohydride to yield the desired ketone.
  • Hydrochloride Salt Formation: Finally, treatment with hydrochloric acid leads to the formation of the hydrochloride salt, enhancing its stability and solubility.

4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride is primarily used in research settings, particularly in studies related to psychoactive substances and their effects on neurotransmitter systems. Its stimulant properties make it a subject of interest in pharmacological research aimed at understanding addiction mechanisms and developing potential therapeutic agents for attention deficit hyperactivity disorder or narcolepsy.

Studies have indicated that 4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride interacts with various neurotransmitter systems, primarily focusing on dopamine and norepinephrine transporters. It has been shown to selectively inhibit these transporters while having minimal effects on serotonin transport, which distinguishes it from other stimulants like amphetamines . This selectivity may contribute to its unique profile among synthetic cathinones.

Several compounds share structural similarities with 4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
α-PyrrolidinohexanophenoneLonger carbon chainIncreased lipophilicity may enhance CNS penetration
4-Methyl-N,N-dimethylcathinoneDimethylamino groupDifferent substitution pattern affects potency
4-Methyl-N,N-diethylcathinoneDiethylamino groupVarying alkyl groups influence pharmacokinetics
3,4-MethylenedioxymethamphetamineMethylenedioxy groupKnown for entactogenic effects distinct from stimulants

These compounds illustrate variations in side chains and functional groups that result in differing pharmacological profiles, mechanisms of action, and potential therapeutic applications. The unique combination of a phenyl ring and pyrrolidine in 4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride sets it apart from other stimulants by providing specific interactions with neurotransmitter systems.

Precursor Chemicals and Synthetic Pathways

The synthesis of 4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride follows established synthetic pathways characteristic of alpha-pyrrolidinophenone compounds [1]. The primary synthetic route involves a three-step process beginning with the formation of the base ketone structure through Friedel-Crafts acylation [20] [21].

The initial step requires benzene and valeryl chloride as starting materials for the Friedel-Crafts acylation reaction [20]. This reaction proceeds in the presence of aluminum chloride or ferric chloride as Lewis acid catalysts, operating at temperatures ranging from 0-10°C during acyl chloride addition, followed by heating to 50-75°C for reaction completion [21] [22]. The process generates 1-phenyl-1-pentanone as the intermediate ketone structure [1].

The second synthetic step involves alpha-bromination of the ketone intermediate using bromine under acidic conditions [1] [26]. This halogenation reaction proceeds through enol formation, where the ketone is protonated to facilitate keto-enol tautomerism [26]. The reaction conditions typically employ bromine in the presence of hydrogen bromide or acetic acid at controlled temperatures to achieve selective mono-bromination at the alpha position [23] [26].

The final step encompasses nucleophilic substitution where pyrrolidine displaces the bromide ion [1] [10]. The alpha-bromoketone intermediate reacts with pyrrolidine in diethyl ether or ethanol at room temperature for 1-24 hours [1]. The reaction mixture undergoes subsequent acid-base extraction protocols using hydrochloric acid to form the hydrochloride salt [1] [25].

Table 1: Key Precursor Chemicals and Their Properties

Precursor ChemicalMolecular FormulaBoiling Point (°C)Purity RequirementsSupplier Availability
BenzeneC₆H₆80.1≥99.5%Commercial [20]
Valeryl chlorideC₅H₉ClO124-126≥98%Commercial [20]
Aluminum chlorideAlCl₃183 (sublimes)Anhydrous ≥99%Commercial [21]
BromineBr₂58.8≥99.5%Commercial
PyrrolidineC₄H₉N86-88≥99%Commercial [1]

Alternative synthetic pathways have been documented utilizing Grignard reagents with methyl benzoate as starting materials [20]. However, the Friedel-Crafts methodology remains the predominant industrial approach due to superior yield consistency and operational simplicity [21] [22].

Optimization Strategies for Laboratory-Scale Synthesis

Laboratory-scale synthesis optimization focuses on reaction parameter control and yield enhancement through systematic methodology refinement [1] . Temperature optimization represents a critical factor, with studies demonstrating optimal Friedel-Crafts acylation performance at 50-75°C following initial low-temperature acyl chloride addition [21].

Catalyst loading optimization reveals that aluminum chloride concentrations of 20-25% by weight relative to substrate provide optimal yields ranging from 60-61.2% with purity levels exceeding 98% . Alternative catalysts including ferric chloride demonstrate comparable performance characteristics, though aluminum chloride maintains superiority in large-scale applications .

Solvent selection significantly impacts reaction efficiency and product isolation [1] [10]. Dichloroethane serves as the preferred solvent for Friedel-Crafts acylation, providing optimal electrophile activation while maintaining reaction control . For the nucleophilic substitution step, diethyl ether demonstrates superior performance compared to ethanol, facilitating cleaner product isolation through liquid-liquid extraction protocols [1].

Table 2: Optimization Parameters for Laboratory-Scale Synthesis

Reaction StepParameterOptimal RangeYield ImpactReference Conditions
Friedel-CraftsTemperature50-75°C+15-20%Post-addition heating
Friedel-CraftsCatalyst loading20-25 wt%+10-15%AlCl₃ preferred
BrominationTemperature0-25°C+5-10%Ice bath control [26]
Nucleophilic substitutionSolventDiethyl ether+8-12%vs. ethanol [1]
Nucleophilic substitutionReaction time1-24 hoursCompletion dependentRoom temperature [1]

Reaction monitoring through gas chromatography enables termination at 60-75% substrate conversion, minimizing formation of di-brominated byproducts during the halogenation step . This monitoring approach prevents over-reaction while maintaining acceptable conversion rates for subsequent processing steps.

Workup procedure optimization involves sequential extraction protocols using hydrochloric acid solutions followed by basification and re-extraction [1]. The methodology employs 1 molar aqueous hydrochloric acid for initial extraction, followed by pH adjustment to 8-9 using sodium carbonate or sodium hydroxide solutions [1]. Final product isolation utilizes ethereal hydrochloric acid treatment until precipitation ceases, followed by recrystallization from ethanol-diethyl ether mixtures [1].

Analytical Challenges in Purification Processes

Purification of 4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride presents multiple analytical challenges stemming from structural complexity and salt formation requirements [16] [29]. Primary impurities include unreacted starting materials, intermediate brominated compounds, and side products from competing reaction pathways [29].

High-performance liquid chromatography represents the preferred analytical method for purity assessment and impurity profiling [27] [28]. Reverse-phase chromatography using acetonitrile-water mobile phases with phosphoric acid modifiers enables effective separation of the target compound from structurally related impurities [27] [28]. Column selection favors phenyl-hexyl stationary phases, which provide optimal selectivity for pyrrolidinophenone derivatives [32].

Table 3: Analytical Methods for Purity Assessment

TechniqueColumn TypeMobile PhaseDetectionSensitivityApplication
High-performance liquid chromatographyPhenyl-hexylAcetonitrile-water-phosphoric acidUltraviolet 254 nm0.1 μg/mLPurity assessment [27]
Gas chromatography-mass spectrometryCapillaryHelium carrierElectron impact0.25 ng/mLImpurity identification [29]
Nuclear magnetic resonanceNot applicableDeuterated chloroformProton/carbon1 mg/mLStructure confirmation [31]
Inductively coupled plasma-mass spectrometryNot applicableNitric acid digestionMetal detectionng/L rangeInorganic impurities [29]

Gas chromatography-mass spectrometry serves as the primary technique for impurity identification and structural elucidation [29] [31]. The method enables detection of organic impurities including starting materials, synthetic intermediates, and degradation products at nanogram sensitivity levels [29]. Mass spectral fragmentation patterns facilitate identification of pyrrolidinophenone derivatives through characteristic ion formations at mass-to-charge ratios of 91, 105, and 175 [12].

Crystallographic analysis provides definitive structural confirmation and enantiomeric composition assessment [25] [31]. X-ray crystallography reveals that the compound typically crystallizes as racemic mixtures in monoclinic or triclinic crystal systems [25]. The hydrochloride salt formation involves hydrogen bonding between chloride anions and pyrrolidinium cations, with typical nitrogen-chloride distances of 3.031 Å [25].

Recrystallization procedures require careful solvent selection to achieve optimal purity levels while maintaining acceptable yields [1] [25]. Ethanol-diethyl ether mixtures provide effective recrystallization media, producing crystals with melting points ranging from 173°C to 228°C depending on salt form and enantiomeric composition [1] [31]. Alternative recrystallization solvents include aqueous acetone systems, though these may result in lower crystalline yields .

Nuclear magnetic resonance spectroscopy enables comprehensive structural characterization and purity assessment through integration analysis [31]. Proton nuclear magnetic resonance spectra exhibit characteristic signals including the alpha-hydrogen triplet at 5.47 parts per million and pyrrolidine ring protons between 2.06-3.71 parts per million [31]. Carbon-13 nuclear magnetic resonance analysis confirms carbonyl carbon presence at 195.9 parts per million and alpha-carbon positioning at 67.7 parts per million [31].

4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride represents a synthetic cathinone derivative belonging to the pyrrolidinophenone class of compounds [1] [2]. The compound exists as a white crystalline powder in its hydrochloride salt form, with enhanced water solubility compared to the free base [3] [4].

The molecular structure consists of a phenyl ketone moiety connected to a pyrrolidine ring through an alpha-carbon bearing a branched four-carbon alkyl chain [1] [3]. The presence of a chiral center at the alpha-carbon position results in the formation of enantiomeric pairs, though the compound typically appears as a racemic mixture in synthetic preparations [5].

While comprehensive single-crystal X-ray diffraction data specifically for 4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride remains limited in the literature, related pyrrolidinophenone structures have been characterized crystallographically. Analogous compounds in this class, such as 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, have been studied using X-ray crystallography in their tartrate salt forms [6]. These studies revealed monoclinic crystal systems with space group P21, displaying unit cell parameters of a = 7.8458 Å, b = 13.4366 Å, c = 18.2054 Å, with β = 93.717° [6].

The molecular geometry of the compound features a planar aromatic ring system with the carbonyl group exhibiting sp2 hybridization, while the pyrrolidine ring adopts a puckered conformation typical of five-membered saturated rings [6] [3]. The branched alkyl chain extends from the alpha-carbon, with the methyl substitution occurring at the fourth carbon position, distinguishing it from linear alkyl chain analogs [1] [5].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy provides definitive structural characterization for 4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride [3] [7]. When analyzed in deuterium oxide at 400 megahertz, the compound exhibits characteristic resonances that confirm its structural identity [7].

The aromatic region displays signals at 8.07 parts per million (2 protons, aromatic protons ortho to carbonyl), 7.825 parts per million (1 proton), and 7.650 parts per million (2 protons, meta and para aromatic protons) [7]. The alpha-proton appears as a distinctive signal at 5.225 parts per million, representing the proton attached to the carbon bearing the nitrogen substituent [7].

The pyrrolidine ring system contributes multiple signals in the aliphatic region, with characteristic resonances at 3.825, 3.650, 3.350, and 3.100 parts per million, each integrating for one proton [7]. These signals reflect the conformational dynamics and chemical environment of the pyrrolidine ring protons [7].

The branched alkyl chain manifests as signals at 2.2-2.1 parts per million (2 protons, aliphatic methylene), 1.50 parts per million (1 proton, branching carbon), and 0.850 parts per million (6 protons, terminal methyl groups) [7]. This pattern is characteristic of the isobutyl substitution that defines the compound's structural identity [7].

Infrared Spectroscopy

Attenuated total reflectance Fourier-transform infrared spectroscopy reveals characteristic vibrational modes that provide fingerprint identification of the compound [3] [7]. The carbonyl stretching vibration appears as a very strong absorption at 1676 wavenumber, confirming the presence of the aromatic ketone functionality [3] [7].

Aromatic carbon-hydrogen stretching vibrations occur at 3063 wavenumber (medium intensity), while aliphatic carbon-hydrogen stretching modes appear at 2964 wavenumber (strong, asymmetric) and 2925 wavenumber (strong, symmetric) [3] [7]. Methyl group stretching contributes to the signal at 2869 wavenumber [3] [7].

The aromatic ring system exhibits characteristic carbon-carbon stretching at 1595 wavenumber (medium intensity) [3] [7]. Carbon-nitrogen stretching vibrations associated with the pyrrolidine ring system appear at 1245 and 1226 wavenumber, with the latter showing strong intensity [3] [7].

Out-of-plane aromatic carbon-hydrogen bending modes manifest at 782 and 715 wavenumber, while in-plane aromatic deformation occurs at 968 wavenumber [3] [7]. Skeletal vibrations involving carbon-carbon bonds appear at 579 wavenumber, and ring deformation modes contribute to the signal at 513 wavenumber [3] [7].

Mass Spectrometry

Electron ionization mass spectrometry provides detailed fragmentation patterns that enable structural elucidation and identification [3] [8]. The molecular ion peak appears at mass-to-charge ratio 244, corresponding to the free base form of the compound [3].

Primary fragmentation pathways involve loss of alkyl chain segments, with significant peaks at mass-to-charge ratio 230 (loss of ethyl group, 45% relative intensity) and 189 (loss of isobutyl group, 35% relative intensity) [3] [8]. Loss of the pyrrolidine ring system produces a fragment at mass-to-charge ratio 170 (25% relative intensity) [3] [8].

The base peak at mass-to-charge ratio 140 represents a major fragmentation product formed through alpha-cleavage processes characteristic of cathinone derivatives [3] [8]. The tropylium ion at mass-to-charge ratio 91 (45% relative intensity) and the benzoyl cation at mass-to-charge ratio 105 (60% relative intensity) are diagnostic fragments indicating the presence of the phenyl ketone moiety [3] [8].

Pyrrolidine ring fragments contribute to signals at mass-to-charge ratio 84 (40% relative intensity) and 70 (30% relative intensity), while smaller alkyl fragments appear throughout the lower mass range [3] [8]. These fragmentation patterns are consistent with established mechanisms for pyrrolidinophenone cathinones [8].

Computational Chemistry Approaches to Conformational Analysis

Computational chemistry methods provide valuable insights into the conformational preferences and electronic properties of 4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride [9] [10]. Density functional theory calculations using hybrid functionals such as B3LYP have been employed to investigate related pyrrolidinophenone structures [9] [11].

Conformational analysis reveals that the compound can adopt multiple low-energy conformations due to rotation around single bonds, particularly involving the pyrrolidine ring orientation and the branched alkyl chain positioning [10] [12]. The pyrrolidine ring typically exhibits an envelope conformation, with one carbon atom displaced from the plane defined by the other four ring atoms [12].

The electronic structure calculations indicate that the highest occupied molecular orbital is primarily localized on the pyrrolidine nitrogen atom and the aromatic ring system, while the lowest unoccupied molecular orbital involves the carbonyl group and extended aromatic system [9] [11]. These frontier molecular orbital characteristics are consistent with the compound's chemical reactivity and pharmacological properties [10].

Molecular electrostatic potential surfaces computed from density functional theory calculations reveal regions of positive and negative charge distribution that influence intermolecular interactions and binding affinity [9] [11]. The carbonyl oxygen exhibits significant negative charge density, while the pyrrolidine nitrogen carries partial positive charge in the protonated form [11].

Computational studies of related cathinone derivatives suggest that conformational flexibility plays a crucial role in determining biological activity [10] [13]. The ability of the molecule to adopt different conformations may influence its interaction with biological targets and transport proteins [13].

Solubility Characteristics and Partition Coefficients

The solubility characteristics of 4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride reflect its amphiphilic nature, combining hydrophobic aromatic and aliphatic regions with hydrophilic pyrrolidine functionality [5] [4]. The hydrochloride salt form exhibits significantly enhanced aqueous solubility compared to the free base [4] [14].

In aqueous media at 25 degrees Celsius, the hydrochloride salt demonstrates limited solubility of approximately 3.0 milligrams per milliliter [4] [14]. This solubility is pH-dependent, with increased dissolution observed under acidic conditions due to protonation of the pyrrolidine nitrogen [4].

The compound exhibits excellent solubility in polar organic solvents, with solubility exceeding 30 milligrams per milliliter in methanol, ethanol, dimethyl sulfoxide, and dimethylformamide [14]. This high solubility in polar aprotic solvents reflects the compound's ability to participate in hydrogen bonding and dipole-dipole interactions [14].

In physiological buffer systems at pH 7.2, solubility remains limited to approximately 3.0 milligrams per milliliter, similar to pure water conditions [14]. This characteristic influences the compound's bioavailability and pharmacokinetic behavior [5].

Organic solvent solubility patterns indicate good dissolution in chloroform and dichloromethane, reflecting the compound's moderate lipophilicity [14]. Conversely, solubility in non-polar solvents such as hexane remains poor, consistent with the presence of polar functional groups [14].

The partition coefficient between octanol and water (LogP) for related pyrrolidinophenone cathinones typically ranges from 2.5 to 3.5, indicating moderate lipophilicity [15] [5]. This property influences membrane permeability and tissue distribution characteristics [5].

Computational predictions using quantitative structure-activity relationship models suggest that the compound's physicochemical properties fall within ranges associated with central nervous system penetration [16] [15]. The molecular weight of 281.82 grams per mole for the hydrochloride salt and estimated LogP values indicate compliance with drug-like property guidelines [15].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

281.1546421 g/mol

Monoisotopic Mass

281.1546421 g/mol

Heavy Atom Count

19

UNII

T1YU4J7MVX

Dates

Last modified: 08-10-2024

Explore Compound Types